Deutetrabenazine metabolite M4
CAS No.: 1688661-95-1
Cat. No.: VC0525748
Molecular Formula: C19H21D6NO4
Molecular Weight: 339.46
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1688661-95-1 |
---|---|
Molecular Formula | C19H21D6NO4 |
Molecular Weight | 339.46 |
IUPAC Name | (3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
Standard InChI | InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3 |
Standard InChI Key | WSSKRNHJTRPOTQ-AINJZBCCSA-N |
SMILES | CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Deutetrabenazine metabolite M4 (also known as SD-1018) is characterized as a monohydroxy derivative of deutetrabenazine. It has a molecular formula of C19H27NO4 and a molecular weight of 339.5 g/mol . The compound is also known by several other names in scientific literature:
-
RD9UQ57EE1 (UNII identifier)
-
D6-tetrabenazine metabolite M4
-
Deuterated monohydroxy tetrabenazine
-
Monohydroxy SD-809
As a metabolite of deutetrabenazine, M4 contains deuterium atoms in its structure, specifically in the methoxy groups that were deuterated in the parent compound. Deutetrabenazine itself features trideuteromethyl groups (O-CD3) replacing the O-linked methyl groups (O-CH3) found in tetrabenazine .
Metabolic Pathway and Formation
General Deutetrabenazine Metabolism
Deutetrabenazine, similar to tetrabenazine, undergoes rapid conversion by carbonyl reductase to its deuterated active metabolites, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) . These active metabolites are primarily responsible for the intended pharmacological activity through vesicular monoamine transporter 2 (VMAT2) inhibition .
The substitution of deuterium for hydrogen in deutetrabenazine plays a crucial role in its metabolism. This deuteration specifically attenuates the CYP2D6-dependent metabolism of α-HTBZ and β-HTBZ to their less potent O-desmethyl metabolites . Mass balance and metabolite profiling studies have confirmed that the metabolic pathway of deutetrabenazine is identical to that of tetrabenazine, with no novel plasma or urinary metabolites formed .
Formation of M4
Pharmacokinetics and Exposure
Comparative Pharmacokinetics
In comparative pharmacokinetic studies between deutetrabenazine and tetrabenazine, the area under the concentration-time curve from 0 to 24 hours (AUC0-24) for M4 was measured:
Metabolite | Drug and Dose | AUC0-24 (h·ng/mL) | Cmax (ng/mL) | Extrapolated to Equipotent Dose | |
---|---|---|---|---|---|
AUC0-24 (h·ng/mL) | Cmax (ng/mL) | ||||
M4 | SD-809 22.5 mg | 257 | 23.8 | 274 | 25.4 |
TBZ 25 mg | 491 | 54.3 | 981 | 109 |
Table 1: Pharmacokinetic parameters of M4 following administration of deutetrabenazine (SD-809) and tetrabenazine (TBZ)
Interestingly, unlike some other metabolites of deutetrabenazine, the exposure to M4 after deutetrabenazine administration is actually lower than after tetrabenazine administration . This observation highlights the complex interplay of metabolic pathways affected by deuteration.
Individual Exposure Parameters
Individual exposure parameters for M4 were measured in a clinical study with six subjects receiving deutetrabenazine:
Subject | AUC0-∞ (h·ng/mL) | AUC0-t (h·ng/mL) | % of TDRM (using AUC0-∞) | % of TDRM (using AUC0-t) |
---|---|---|---|---|
S001 | 185 | 181 | 4.9 | 5.5 |
S002 | 158 | 156 | 4.9 | 5.8 |
S003 | 294 | 292 | 6.7 | 7.3 |
S004 | 194 | 191 | NC | 9.6 |
S005 | 213 | 209 | 4.7 | 5.3 |
S006 | 243 | 238 | 5.9 | 6.3 |
Mean | 214 | 211 | 5.4 | 6.6 |
SD | 48 | 48.2 | - | 1.7 |
Table 2: Individual exposure parameters for M4 and percentage of total drug-related material (TDRM) in subjects receiving deutetrabenazine
Stability Profile
Stability studies for deutetrabenazine metabolite M4 have demonstrated that the compound maintains stability under various conditions:
-
Room temperature: stable for 25 hours
-
Freeze/thaw: stable for 5 cycles
These stability characteristics are important for the reliable analysis of M4 in clinical samples and pharmacokinetic studies.
Analytical Methods
LC-MS/MS Method
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) bioanalytical methods have been developed and validated for the quantification of deutetrabenazine metabolite M4 (SD-1018) in human plasma . The validation characteristics of this method are summarized below:
Analyte | Standard Curve Range (ng/mL) | Precision (%CV) | Accuracy over Assay Range (%) | ||
---|---|---|---|---|---|
Intra | Inter | Intra | Inter | ||
Deuterated M4 (SD-1018) | 0.2 to 200 | 1.5 to 7.7 | 2.2 to 5.1 | -2.7 to 5.7 | -2.7 to 3.2 |
Pharmacological Activity
Contribution to Therapeutic Effect
The primary active metabolites responsible for the pharmacological activity of deutetrabenazine are considered to be the deuterated α-HTBZ and β-HTBZ metabolites , with M4 likely playing a minor role given its lower exposure and lack of significant receptor binding.
Clinical Relevance
Impact on Dosing
Deutetrabenazine is typically administered twice daily, compared with three times daily for most patients receiving tetrabenazine . In clinical studies, deutetrabenazine dosages ranging from 12 mg to 48 mg daily have been used, with the possibility of higher doses in certain clinical contexts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume